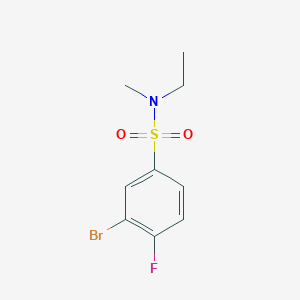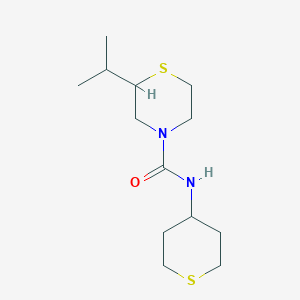
2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide, also known as TTCA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TTCA belongs to the class of thiomorpholine-4-carboxamide derivatives, which have shown promising results in various preclinical studies.
Wirkmechanismus
The exact mechanism of action of 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide is not fully understood. However, it has been suggested that 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide exerts its therapeutic effects by modulating the activity of various signaling pathways involved in inflammation, cell proliferation, and apoptosis. 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide has also been found to inhibit the activity of various enzymes involved in the production of reactive oxygen species, which play a crucial role in the development of neurodegenerative diseases.
Biochemical and Physiological Effects
2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide has been found to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified using standard techniques. 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide has also been found to have good stability and solubility in aqueous and organic solvents. However, 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several possible future directions for the research on 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide. One possible direction is to investigate its potential use in treating other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another possible direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Further studies are also needed to determine the safety and efficacy of 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide in humans and to develop new analogs with improved properties.
Synthesemethoden
The synthesis of 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide involves the reaction of thian-4-ylamine with 2-propan-2-yl thiomorpholine-4-carboxylic acid in the presence of a coupling agent. The resulting product is purified using column chromatography and characterized using spectroscopic techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide has shown potential therapeutic applications in various preclinical studies. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. 2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide has also been investigated for its potential use in treating Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2OS2/c1-10(2)12-9-15(5-8-18-12)13(16)14-11-3-6-17-7-4-11/h10-12H,3-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVDHXLQXVQQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)C(=O)NC2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-propan-2-yl-N-(thian-4-yl)thiomorpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-methylimidazol-2-yl)-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7586532.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586533.png)
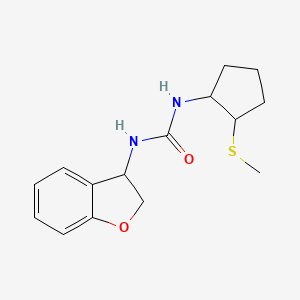
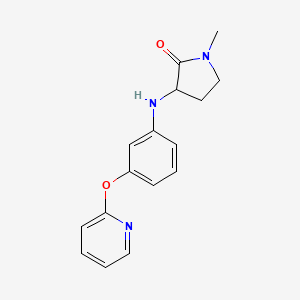
![N-[(3-fluoro-4-hydroxyphenyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B7586554.png)
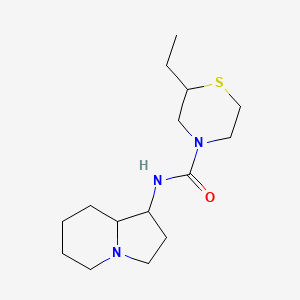
![N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586574.png)
![N-[(6-methylpyridin-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7586581.png)
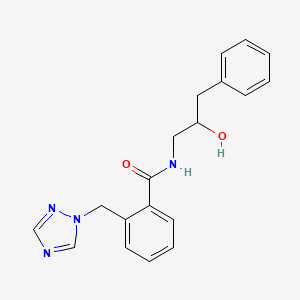
![2-(Cyclohexen-1-yl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7586599.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(thiolan-2-yl)methanone](/img/structure/B7586601.png)
![[3-[1-(5-Phenyl-1,3-oxazol-2-yl)ethylamino]phenyl]methanol](/img/structure/B7586604.png)
![2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one](/img/structure/B7586608.png)
